Superior Analgesic Efficacy: PDX Outperforms Protectin D1 and Clinical Comparators in Postoperative Pain Model
In a mouse model of tibial fracture-induced postoperative pain (fPOP), 10S,17S-DiHDoHE (PDX; 100 ng/mouse, i.v.) provided superior pain relief compared to Protectin D1 (PD1/neuroprotectin D1), docosahexaenoic acid (DHA), steroids (dexamethasone), and the NSAID meloxicam [1]. Notably, while dexamethasone and meloxicam prolonged the duration of fPOP, PDX shortened the pain duration [1]. LC-MS/MS analysis further revealed that endogenous PDX levels were approximately 10-fold higher than PD1 levels in muscle tissue at the fracture site [1].
| Evidence Dimension | Analgesic efficacy and pain duration |
|---|---|
| Target Compound Data | PDX (100 ng/mouse, i.v.) provided superior pain relief and shortened pain duration |
| Comparator Or Baseline | Protectin D1 (PD1), DHA, dexamethasone, meloxicam (same dose or standard therapeutic dose) |
| Quantified Difference | PDX provided superior pain relief to all comparators; PDX shortened pain duration while dexamethasone and meloxicam prolonged it; endogenous PDX was ~10-fold higher than PD1 at injury site |
| Conditions | Mouse model of tibial fracture-induced postoperative pain (fPOP); i.v. administration; mechanical allodynia assessment; LC-MS/MS lipidomics |
Why This Matters
This evidence directly demonstrates that 10S,17S-DiHDoHE is not interchangeable with PD1 for pain research and that its unique analgesic profile may justify its selection over standard-of-care analgesics in translational studies.
- [1] Li Y, Bang S, Ji J, et al. Protectin DX resolves fracture-induced postoperative pain in mice via neuronal signaling and GPR37-activated macrophage efferocytosis. J Clin Invest. 2026;136(2):e190754. doi:10.1172/JCI190754 View Source
